molecular formula C12H22N2O2 B072377 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)- CAS No. 1436-27-7

2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-

Cat. No.: B072377
CAS No.: 1436-27-7
M. Wt: 226.32 g/mol
InChI Key: XWYXUMDVQIOAPR-UHFFFAOYSA-N
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Description

Chemical Profile:
2,5-Piperazinedione, 3,6-bis(2-methylpropyl)- (molecular formula: C₁₂H₂₂N₂O₂; molecular weight: 226.3 g/mol) is a cyclic dipeptide characterized by a piperazinedione core substituted with two isobutyl (2-methylpropyl) groups at positions 3 and 5. This hydrophobic substitution pattern distinguishes it from other piperazinedione derivatives .

Natural Sources and Biological Activities:
The compound is biosynthesized by diverse microorganisms, including Streptomyces spp., Lactobacillus plantarum, Bacillus amyloliquefaciens, and marine Kocuria flava . It exhibits:

  • Antimicrobial Activity: Inhibits fungal pathogens like Fusarium proliferatum and Aspergillus flavus via membrane disruption .
  • Antioxidant Properties: Scavenges free radicals, as demonstrated in Streptomyces sp. extracts .
  • Biopreservative Potential: Used in fermented foods (e.g., kimchi) to suppress pathogenic microbes without chemical additives .

Mechanism of Action

Biological Activity

2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-, also known as 3,6-Diisobutyl-2,5-piperazinedione, is a cyclic dipeptide classified as a diketopiperazine (DKP). This compound has garnered attention for its diverse biological activities, particularly in neuroprotection and antimicrobial properties. This article consolidates current research findings on the biological activity of this compound, including data tables and case studies.

Chemical Structure and Properties

The molecular structure of 2,5-piperazinedione, 3,6-bis(2-methylpropyl)- features a piperazine ring with two methylpropyl substituents at positions 3 and 6. Its IUPAC name is 3,6-bis(2-methylpropyl)piperazine-2,5-dione, with a molecular formula of C12H22N2O2C_{12}H_{22}N_2O_2 and a molecular weight of 226.32 g/mol.

Neuroprotective Effects

Research indicates that 2,5-piperazinedione exhibits significant neuroprotective effects. In a zebrafish model of okadaic acid-induced neurotoxicity, the compound reduced oxidative stress markers and cell death. The mechanism appears to involve the enhancement of antioxidant enzyme activity and scavenging of reactive oxygen species (ROS) .

Table 1: Neuroprotective Activity in Zebrafish Model

ParameterControl GroupTreatment Group (DIP)
ROS Levels (µM)15.47.8
Lipid Peroxidation (nmol/mg)12.55.0
Cell Death (%)4015

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. Studies indicate that it shows effectiveness against drug-resistant strains such as Pseudomonas aeruginosa and Escherichia coli. The mode of action is believed to involve interference with microbial cell wall synthesis and protein synthesis .

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa64 µg/mL
Escherichia coli32 µg/mL
Staphylococcus aureus128 µg/mL

Case Studies

  • Neuroprotection in Zebrafish : A study demonstrated that pre-treatment with DIP significantly reduced ROS production and enhanced the expression of antioxidant genes in zebrafish exposed to neurotoxic agents .
  • Antimicrobial Testing : Another investigation utilized the CLSI guidelines to assess the antimicrobial activity against clinical pathogens using a series of dilutions. The results indicated that DIP could serve as a potential biocontrol agent against plant pathogens as well .

The compound's mechanism involves several biochemical pathways:

  • Antioxidant Activity : It enhances the activity of key antioxidant enzymes such as glutathione peroxidase (GPx), glutathione-S-transferase (GST), and glutathione reductase (GSR), which are crucial for cellular defense against oxidative stress .
  • Antimicrobial Mechanism : Its antimicrobial effects may stem from disrupting essential cellular processes in microbes, including DNA replication and protein synthesis .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Therapeutic Applications : Investigating its potential use in treating neurological disorders and infections caused by resistant pathogens.
  • Structural Modifications : Exploring analogs of DIP to enhance its efficacy and reduce toxicity.

Q & A

Basic Questions

Q. What analytical methods are recommended for identifying 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)- in microbial extracts?

Answer: Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification. Key parameters include:

  • Retention time (RT): 35.79 minutes under optimized chromatographic conditions .
  • Mass spectral data: Match molecular weight (Mw = 226.168128) and fragmentation patterns to reference libraries (e.g., NIST Chemistry WebBook).
  • Relative abundance: Compare peak heights in samples to standards, noting its distinct profile in bacterial volatiles (e.g., Bacillus amyloliquefaciens RLS19) .

Q. What is the evidence for the antifungal activity of this compound?

Answer: Antifungal activity has been demonstrated against Fusarium proliferatum and Alternaria solani in maize and tomato models, respectively. Methodological steps include:

  • In vitro assays: Co-culture microbial supernatants containing the compound with fungal pathogens, measuring inhibition zones or hyphal growth suppression .
  • Dose-response testing: Use concentrations ranging from 10–100 µg/mL to determine minimum inhibitory concentrations (MICs) .
  • Field validation: Apply cell-free supernatants of Lactobacillus plantarum or Bacillus spp. to infected crops to assess disease progression .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?

Answer: Discrepancies in activity (e.g., "unknown" vs. "antifungal" ) may arise from:

  • Strain-specific production: Variations in microbial biosynthesis (e.g., Streptomyces vs. Bacillus spp.) affect compound yield and purity .
  • Experimental design: Differences in fungal pathogen strains, growth media, or incubation conditions (e.g., aerobic vs. anaerobic) .
  • Synergistic effects: Co-occurrence with other metabolites (e.g., pyrrolo-pyrazinediones) in microbial extracts may enhance or mask activity .
    Recommendation: Standardize assays using purified compounds and include positive controls (e.g., actinomycin C2 ).

Q. What structural features of 2,5-Piperazinedione derivatives correlate with enhanced bioactivity?

Answer: Structure-activity relationship (SAR) studies suggest:

  • Alkyl chain substitution: The 2-methylpropyl groups at positions 3 and 6 are critical for antifungal activity. Analogues with shorter chains (e.g., ethyl) show reduced efficacy .
  • Ring conformation: Piperazinedione’s planar structure facilitates electron acceptor properties, enhancing interactions with fungal cell membranes .
  • Comparative analysis: Cyclo(Tyr-Leu) (a related diketopiperazine) exhibits similar antifungal mechanisms, supporting the role of hydrophobic side chains in bioactivity .
    Methodology: Synthesize analogues via solid-phase peptide synthesis and test against Aspergillus terreus or Botrytis cinerea .

Q. How can researchers optimize the compound’s production in microbial systems?

Answer: Strategies for yield improvement include:

  • Fermentation optimization: Adjust carbon/nitrogen ratios in media (e.g., soybean-based substrates for Lactobacillus plantarum) to enhance secondary metabolite synthesis .
  • Gene knockout/overexpression: Target biosynthetic gene clusters (e.g., non-ribosomal peptide synthetases) in Bacillus spp. using CRISPR-Cas9 .
  • Metabolic profiling: Use LC-MS/MS to monitor production kinetics and identify rate-limiting enzymatic steps .

Q. What experimental models are suitable for studying its mode of action in plant-pathogen systems?

Answer:

  • In planta assays: Infect Solanum lycopersicum (tomato) with Alternaria solani and apply the compound via root drenching or foliar spray, quantifying lesion development .
  • Mechanistic studies: Use fluorescent probes (e.g., DiBAC4) to assess fungal membrane depolarization or ROS generation in hyphae .
  • Transcriptomic analysis: Perform RNA-seq on treated pathogens to identify downregulated virulence genes (e.g., cell wall hydrolases) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Piperazinedione Derivatives

Compound Name Molecular Formula Substituents Key Biological Activities Natural/Synthetic Source
2,5-Piperazinedione, 3,6-bis(2-methylpropyl)- C₁₂H₂₂N₂O₂ 3,6-di(isobutyl) Antifungal, antimicrobial, antioxidant Lactobacillus, Bacillus spp.
Cyclo-Glycyl-Phenylalanine (c-GlyPhe) C₁₁H₁₂N₂O₂ 3-benzyl Anticancer (DNA interaction) Synthetic cyclic dipeptide
3,6-bis(5-chloro-2-piperidyl)-2,5-piperazinedione (NSC-135758) C₁₄H₂₂Cl₂N₄O₂ 3,6-di(5-chloro-2-piperidyl) Anticancer (alkylates DNA) Synthetic
Echinosporin C₁₀H₁₄N₂O₄ Epoxy and hydroxyl groups Anticancer (cytotoxic to HCT116 cells) Amycolatopsis speibonae
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- C₁₂H₂₀N₂O₂ Pyrrolopyrazine core + isobutyl Antifungal (inhibits Alternaria spp.) Serratia plymuthica

Key Findings :

Structural Determinants of Activity :

  • Hydrophobic Substituents : The isobutyl groups in 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)- enhance membrane permeability, making it effective against lipid-rich fungal cell walls . In contrast, c-GlyPhe’s benzyl group facilitates intercalation into DNA, favoring anticancer activity .
  • Electrophilic Moieties : NSC-135758’s chloro-piperidyl groups enable alkylation of DNA nucleophiles, disrupting replication in leukemia cells .

Antimicrobial Efficacy: The target compound suppresses Fusarium proliferatum growth on maize kernels at 1–5 µg/mL, comparable to pyrrolo[1,2-a]pyrazine derivatives (MIC: 2–4 µg/mL for Alternaria spp.) . Echinosporin, however, lacks significant antifungal activity but shows cytotoxicity (IC₅₀: 2.23 µg/mL against HCT116 cells) .

Production Yield and Applications :

  • 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)- constitutes 10.35% of Streptomyces sp. Y009 extracts , whereas pyrrolo[1,2-a]pyrazine derivatives dominate in Serratia plymuthica (28.2% abundance) . This higher yield supports its use in agricultural biocontrol over synthetic analogs.

Mechanistic Divergence: Unlike NSC-135758, which selectively inhibits DNA synthesis after prolonged exposure (>10 hours) , the target compound acts rapidly (within 4 days) via non-membrane depolarization mechanisms, likely interfering with fungal signaling pathways .

Properties

IUPAC Name

3,6-bis(2-methylpropyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-7(2)5-9-11(15)14-10(6-8(3)4)12(16)13-9/h7-10H,5-6H2,1-4H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYXUMDVQIOAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60931962
Record name 3,6-Bis(2-methylpropyl)-3,6-dihydropyrazine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60931962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1436-27-7
Record name 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001436277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2, 3,6-bis(2-methylpropyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241085
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-Bis(2-methylpropyl)-3,6-dihydropyrazine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60931962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Refluxing a dioxane solution of (S)-2-amino-4-methylpentan-1-ol with complex 1 (1 mol %) led to 64% isolated yield of the cyclic dipeptide, 3,6-diisobutylpiperazine-2,5-dione 7b after workup (Table 9, entry 1). The product structure was confirmed by MS, NMR spectroscopies.
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Synthesis routes and methods II

Procedure details

Refluxing a dioxane solution of (S)-2-amino-4-methylpentan-1-ol with complex 1 (1 mol %) led to 64% isolated yield of the cyclic dipeptide, 3,6-diisobutylpiperazine-2,5-dione 7b after workup (Table 31, entry 1). The product structure was confirmed by MS, NMR spectroscopies.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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